(1E)-2,3-dihydroxypropanal (4,6-dipiperidin-1-yl-1,3,5-triazin-2-yl)hydrazone
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Overview
Description
2,3-DIHYDROXYPROPANAL 1-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE is a complex organic compound that belongs to the class of triazine derivatives. Triazines are a group of nitrogen-containing heterocycles that have significant applications in various fields, including medicinal chemistry, agriculture, and materials science. This particular compound is notable for its potential biological activities and its role in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-DIHYDROXYPROPANAL 1-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE typically involves the reaction of 2,3-dihydroxypropanal with 4,6-dipiperidino-1,3,5-triazine-2-yl hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction. The mixture is heated to a specific temperature and maintained for a certain period to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise proportions. The reaction conditions, including temperature, pressure, and time, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,3-DIHYDROXYPROPANAL 1-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the piperidino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted triazine derivatives .
Scientific Research Applications
2,3-DIHYDROXYPROPANAL 1-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 2,3-DIHYDROXYPROPANAL 1-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The triazine ring and piperidino groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4,6-Dimethoxy-1,3,5-triazine derivatives
- 4,6-Diphenyl-1,3,5-triazine derivatives
- 4,6-Dimorpholino-1,3,5-triazine derivatives
Uniqueness
2,3-DIHYDROXYPROPANAL 1-(4,6-DIPIPERIDINO-1,3,5-TRIAZIN-2-YL)HYDRAZONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H27N7O2 |
---|---|
Molecular Weight |
349.43 g/mol |
IUPAC Name |
(3E)-3-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]propane-1,2-diol |
InChI |
InChI=1S/C16H27N7O2/c24-12-13(25)11-17-21-14-18-15(22-7-3-1-4-8-22)20-16(19-14)23-9-5-2-6-10-23/h11,13,24-25H,1-10,12H2,(H,18,19,20,21)/b17-11+ |
InChI Key |
ZNSBFSXUAWJOKR-GZTJUZNOSA-N |
Isomeric SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C(CO)O)N3CCCCC3 |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NN=CC(CO)O)N3CCCCC3 |
Origin of Product |
United States |
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